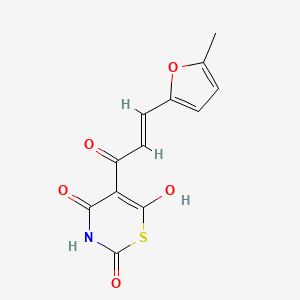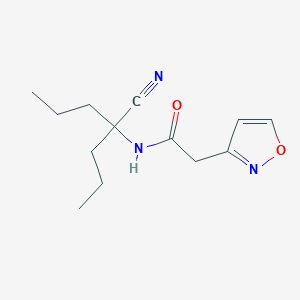
3-(2-Bromoethoxy)-5-chloropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromoethoxy)-5-chloropyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromoethoxy group at the third position and a chlorine atom at the fifth position of the pyridine ring
Mecanismo De Acción
Target of Action
Similar compounds have been used in the synthesis of bioactive compounds and as reagents for selective alkylation .
Mode of Action
Bromoethoxy groups are often used in organic synthesis due to their ability to act as leaving groups, facilitating nucleophilic substitution reactions . This suggests that 3-(2-Bromoethoxy)-5-chloropyridine may interact with its targets through a similar mechanism.
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of bioactive compounds, suggesting they may interact with various biochemical pathways .
Pharmacokinetics
The bromoethoxy group in the compound may influence its pharmacokinetic properties, potentially affecting its absorption and distribution within the body .
Result of Action
Similar compounds have been used in the synthesis of bioactive compounds, suggesting that they may have significant molecular and cellular effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s reactivity. Additionally, temperature and solvent conditions can also influence the compound’s stability and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromoethoxy)-5-chloropyridine typically involves the nucleophilic substitution reaction of 3-hydroxy-5-chloropyridine with 2-bromoethanol. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the substitution process. The reaction conditions generally include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters, such as temperature and residence time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Bromoethoxy)-5-chloropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethoxy group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromoethoxy group to an ethoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include 3-(2-azidoethoxy)-5-chloropyridine, 3-(2-thioethoxy)-5-chloropyridine, and 3-(2-aminoethoxy)-5-chloropyridine.
Oxidation: The major product is this compound N-oxide.
Reduction: The major product is 3-(2-ethoxy)-5-chloropyridine.
Aplicaciones Científicas De Investigación
3-(2-Bromoethoxy)-5-chloropyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Material Science: It is utilized in the synthesis of functional materials, such as liquid crystals and polymers, due to its halogenated structure.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Bromoethoxy)pyridine: Lacks the chlorine atom at the fifth position, resulting in different reactivity and applications.
5-Chloro-3-(2-chloroethoxy)pyridine: Contains a chloroethoxy group instead of a bromoethoxy group, leading to variations in nucleophilicity and reaction conditions.
3-(2-Bromoethoxy)-4-chloropyridine: The chlorine atom is positioned at the fourth position, affecting the compound’s electronic properties and reactivity.
Uniqueness
3-(2-Bromoethoxy)-5-chloropyridine is unique due to the specific positioning of the bromoethoxy and chlorine groups on the pyridine ring. This arrangement provides distinct electronic and steric properties, making it a valuable intermediate in the synthesis of diverse chemical entities.
Propiedades
IUPAC Name |
3-(2-bromoethoxy)-5-chloropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO/c8-1-2-11-7-3-6(9)4-10-5-7/h3-5H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVWYTOVXLIRDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)OCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(4-chlorophenyl)ethyl]-2-[(2,2-dimethoxyethyl)amino]acetamide hydrochloride](/img/structure/B2783179.png)



![N-[(3,5-Diethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2783186.png)

![N-(2,4-dimethylphenyl)-5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2783188.png)
![N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide](/img/structure/B2783189.png)

![5-methyl-N-(5-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2783193.png)



![3'-(4-Methylphenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2783201.png)
